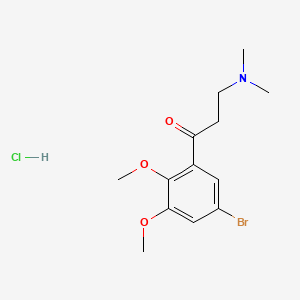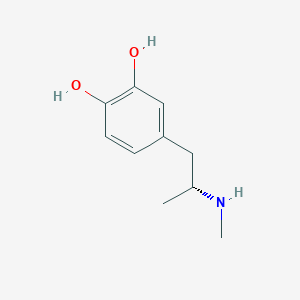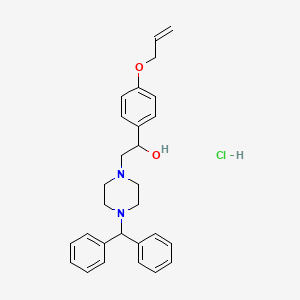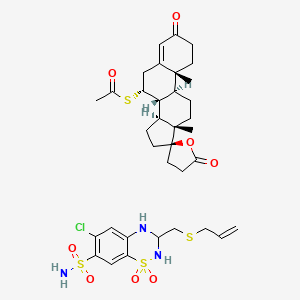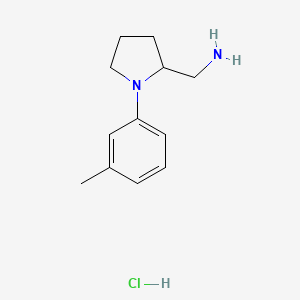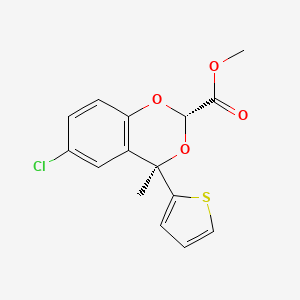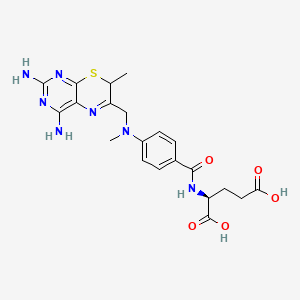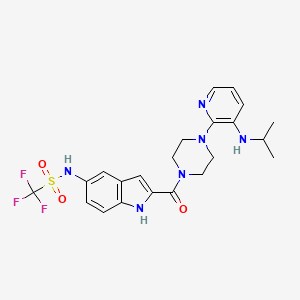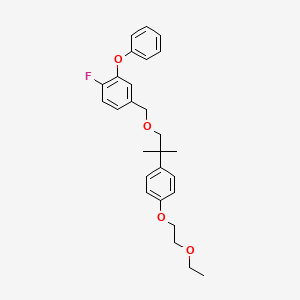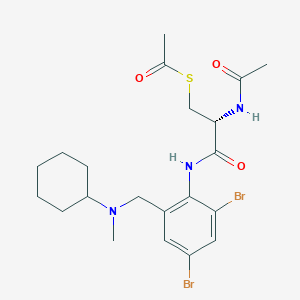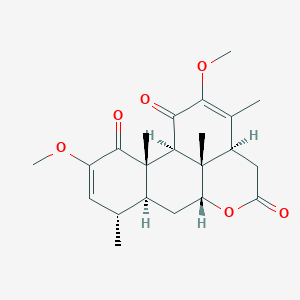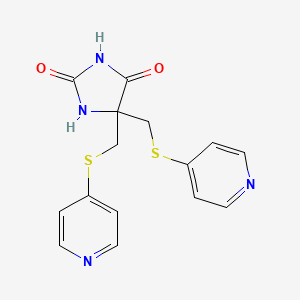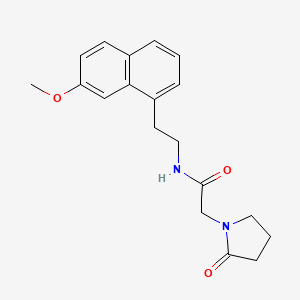
Potassium 1-amino-4-(4-(((2,3-dichloroquinoxalin-6-yl)sulphonyl)sulphamoyl)-2,6-(dimethylphenyl))amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 1-amino-4-[4-[[(2,3-dichloroquinoxalin-6-yl)sulfonyl]sulfamoyl]-2,6-(dimethylphenyl)]amino-9,10-dihydro-9,10 is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline ring, sulfonyl groups, and multiple aromatic rings. Its molecular formula is C_21H_15Cl_2KN_4O_4S_2, and it has a molecular weight of approximately 569.39 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1-amino-4-[4-[[(2,3-dichloroquinoxalin-6-yl)sulfonyl]sulfamoyl]-2,6-(dimethylphenyl)]amino-9,10-dihydro-9,10 typically involves multiple steps, including the formation of the quinoxaline ring, sulfonylation, and subsequent coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Potassium 1-amino-4-[4-[[(2,3-dichloroquinoxalin-6-yl)sulfonyl]sulfamoyl]-2,6-(dimethylphenyl)]amino-9,10-dihydro-9,10 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the sulfonyl groups or the quinoxaline ring.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Potassium 1-amino-4-[4-[[(2,3-dichloroquinoxalin-6-yl)sulfonyl]sulfamoyl]-2,6-(dimethylphenyl)]amino-9,10-dihydro-9,10 has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Potassium 1-amino-4-[4-[[(2,3-dichloroquinoxalin-6-yl)sulfonyl]sulfamoyl]-2,6-(dimethylphenyl)]amino-9,10-dihydro-9,10 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Potassium 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxoanthracene-2-sulfonate
- Potassium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonate
Uniqueness
Potassium 1-amino-4-[4-[[(2,3-dichloroquinoxalin-6-yl)sulfonyl]sulfamoyl]-2,6-(dimethylphenyl)]amino-9,10-dihydro-9,10 is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
97375-11-6 |
|---|---|
分子式 |
C30H20Cl2KN5O9S3 |
分子量 |
800.7 g/mol |
IUPAC名 |
potassium;1-amino-4-[4-[(2,3-dichloroquinoxalin-6-yl)sulfonylsulfamoyl]-2,6-dimethylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C30H21Cl2N5O9S3.K/c1-13-9-16(48(42,43)37-47(40,41)15-7-8-19-20(11-15)36-30(32)29(31)35-19)10-14(2)26(13)34-21-12-22(49(44,45)46)25(33)24-23(21)27(38)17-5-3-4-6-18(17)28(24)39;/h3-12,34,37H,33H2,1-2H3,(H,44,45,46);/q;+1/p-1 |
InChIキー |
ARQSCBOOLRQPFX-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C)S(=O)(=O)NS(=O)(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


